2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
This compound (CAS: 626221-00-9; synonyms: 6-(1,3-benzodioxol-5-yl)-2-(2-oxopropylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile) is a pyridine-carbonitrile derivative featuring a 1,3-benzodioxole moiety, a trifluoromethyl group, and a sulfanyl-linked 2-oxoethyl substituent. Its molecular formula is C₁₇H₁₁F₃N₂O₃S (MW: 380.34 g/mol) .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3N3O3S/c22-21(23,24)15-8-16(12-3-5-26-6-4-12)27-20(14(15)9-25)31-10-17(28)13-1-2-18-19(7-13)30-11-29-18/h1-8H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAQSRQWEZQLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=NC=C4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic molecule with potential biological activities that have garnered research interest. This article synthesizes available data on its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A benzodioxole moiety that may contribute to its biological activity.
- A trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability.
- A carbonitrile functional group that can participate in various chemical reactions.
Research indicates that compounds with similar structural frameworks often exhibit interactions with key biological pathways:
-
Cyclooxygenase (COX) Inhibition :
- Similar compounds have demonstrated the ability to inhibit COX enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain response.
- This inhibition suggests potential anti-inflammatory properties.
- Cytotoxicity Against Cancer Cell Lines :
-
Antioxidant Activity :
- Compounds containing benzodioxole structures are often associated with antioxidant properties, which can mitigate oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| COX Inhibition | Competitive inhibition of COX enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Antioxidant Activity | Reduced oxidative stress |
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The study utilized standard assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Substituent Impact: The trifluoromethyl group in the target compound enhances metabolic stability compared to bromo/methoxy substituents in ’s compound . Replacing the 2-oxoethylsulfanyl group with a piperidinylethylsulfanyl () increases molecular weight by 78.11 g/mol, likely altering solubility and membrane permeability .
Synthetic Complexity :
- The target compound’s synthesis likely involves a thiol-ene coupling or nucleophilic substitution to attach the sulfanyl group, similar to methods described for pyridine-carbonitriles in .
- In contrast, ’s benzimidazole derivative requires multistep heterocyclic ring formation, increasing synthetic difficulty .
Notes:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
